Cas no 29110-74-5 (3-Chloro-1H-indazole)
3-Chloro-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-1H-indazole
- 3-CHLOROINDAZOLE
- 1H-Indazole, 3-chloro-
- 3-chloro-2H-indazole
- 1H-Indazole,3-chloro
- 3-Chlor-indazol
- 2H-Indazole, 3-chloro-
- NSC42179
- 1H-Indazole,3-chloro-
- KSC205K5H
- QPHAGNNWDZSKJH-UHFFFAOYSA-N
- NSC44503
- BBL018266
- BDBM50304147
- STL134669
- SBB004051
- AB02730
- CC
- CHEMBL596385
- H11368
- GEO-00691
- SCHEMBL844487
- FT-0615487
- NSC 42179
- CS-W021892
- FT-0615296
- AC-907/25014153
- UYV55A79UH
- 3-Chloroindazole, 97%
- NS00028634
- NSC-44503
- AMY10347
- NSC-42179
- UNII-UYV55A79UH
- BP-21251
- 457891-36-0
- A819767
- DTXSID60183363
- MFCD00067527
- FS-2830
- EN300-103644
- DS-0475
- W-200283
- NSC 44503
- SY020889
- Z1695729006
- NCI60_003959
- EINECS 249-444-9
- AKOS024124975
- AKOS005744919
- BB 0218332
- 29110-74-5
- DTXCID70105854
-
- MDL: MFCD00067527
- Inchi: 1S/C7H5ClN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
- InChI Key: QPHAGNNWDZSKJH-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CC=CC2=NN1
Computed Properties
- Exact Mass: 152.01400
- Monoisotopic Mass: 152.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.5
- Topological Polar Surface Area: 28.7
Experimental Properties
- Color/Form: White crystals
- Density: 1.2763 (rough estimate)
- Melting Point: 149 °C (subl.) (lit.)
- Boiling Point: 155.4℃ at 760 mmHg
- Flash Point: 59.4ºC
- Refractive Index: 1.5500 (estimate)
- PSA: 28.68000
- LogP: 2.21630
- Solubility: Not determined
3-Chloro-1H-indazole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Inert atmosphere,Room Temperature
3-Chloro-1H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Chloro-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VS947-200mg |
3-Chloro-1H-indazole |
29110-74-5 | 95+% | 200mg |
86.0CNY | 2021-07-16 | |
| Chemenu | CM150681-5g |
3-Chloro-1H-indazole |
29110-74-5 | 95% | 5g |
$107 | 2021-08-05 | |
| Chemenu | CM150681-10g |
3-Chloro-1H-indazole |
29110-74-5 | 95% | 10g |
$194 | 2021-08-05 | |
| Chemenu | CM150681-25g |
3-Chloro-1H-indazole |
29110-74-5 | 95% | 25g |
$309 | 2021-08-05 | |
| Chemenu | CM150681-5g |
3-Chloro-1H-indazole |
29110-74-5 | 95%+ | 5g |
$*** | 2023-03-31 | |
| Chemenu | CM150681-10g |
3-Chloro-1H-indazole |
29110-74-5 | 95%+ | 10g |
$*** | 2023-03-31 | |
| Chemenu | CM150681-25g |
3-Chloro-1H-indazole |
29110-74-5 | 95%+ | 25g |
$*** | 2023-03-31 | |
| Apollo Scientific | OR7740-5g |
3-Chloro-1H-indazole |
29110-74-5 | 97+% | 5g |
£83.00 | 2025-02-20 | |
| abcr | AB245912-1 g |
3-Chloro-1H-indazole; . |
29110-74-5 | 1 g |
€104.20 | 2023-07-20 | ||
| abcr | AB245912-5 g |
3-Chloro-1H-indazole; . |
29110-74-5 | 5 g |
€205.60 | 2023-07-20 |
3-Chloro-1H-indazole Suppliers
3-Chloro-1H-indazole Related Literature
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Mahesh K. Lakshman,Prasanna K. Vuram Chem. Sci. 2017 8 5845
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2. Selective synthesis of alkyl amines and N-vinylazoles from vinyl sulfonium salts with N-nucleophilesLiang-Hua Zou,Biao Liu,Cheng Wang,Zeyu Shao,Junqi Zhou,Andong Shao,Jian Wen Org. Chem. Front. 2022 9 3231
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3. Methylation of indazoles and related reactionsGhayoor A. Jaffari,Arthur J. Nunn J. Chem. Soc. Perkin Trans. 1 1973 2371
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Mikhail A. Kinzhalov,Vadim P. Boyarskiy,Konstantin V. Luzyanin,Fedor M. Dolgushin,Vadim Yu. Kukushkin Dalton Trans. 2013 42 10394
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5. 355. Heterocyclic nitrogen compounds. Part V. Some derivatives of phthalazine-1-aldehydeEmily F. M. Stephenson J. Chem. Soc. 1963 1913
Additional information on 3-Chloro-1H-indazole
Recent Advances in the Study of 3-Chloro-1H-indazole (CAS: 29110-74-5) in Chemical Biology and Pharmaceutical Research
The compound 3-Chloro-1H-indazole (CAS: 29110-74-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. As a key intermediate in the synthesis of various biologically active molecules, 3-Chloro-1H-indazole serves as a crucial building block for the development of novel therapeutic agents. Recent studies have explored its potential in targeting specific pathways involved in cancer, inflammation, and infectious diseases, highlighting its importance in modern medicinal chemistry.
One of the most notable advancements in the study of 3-Chloro-1H-indazole is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling and are often dysregulated in diseases such as cancer. Researchers have successfully utilized 3-Chloro-1H-indazole to develop selective inhibitors for kinases like JAK2 and CDK2, which are implicated in hematologic malignancies and solid tumors, respectively. These findings underscore the compound's potential in the design of targeted therapies with improved efficacy and reduced off-target effects.
In addition to its applications in oncology, 3-Chloro-1H-indazole has also been investigated for its anti-inflammatory properties. Recent studies have demonstrated its ability to modulate the activity of key inflammatory mediators, such as NF-κB and COX-2, suggesting its potential as a lead compound for the development of new anti-inflammatory drugs. Furthermore, its structural versatility allows for the introduction of various functional groups, enabling the optimization of pharmacokinetic and pharmacodynamic properties.
The synthesis and characterization of 3-Chloro-1H-indazole derivatives have also been a focal point of recent research. Advanced techniques such as X-ray crystallography and NMR spectroscopy have been employed to elucidate the molecular interactions and binding modes of these derivatives with their biological targets. These structural insights are invaluable for the rational design of next-generation drugs with enhanced specificity and potency.
Despite these promising developments, challenges remain in the clinical translation of 3-Chloro-1H-indazole-based compounds. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed through further preclinical and clinical studies. However, the growing body of research on this compound and its derivatives provides a solid foundation for future investigations and potential therapeutic applications.
In conclusion, 3-Chloro-1H-indazole (CAS: 29110-74-5) continues to be a molecule of great interest in chemical biology and pharmaceutical research. Its diverse applications in drug discovery, coupled with recent advancements in synthetic and structural biology, position it as a valuable tool for the development of innovative therapies. Ongoing research efforts are expected to further unravel its potential and pave the way for its clinical utilization.
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